molecular formula C15H22N2O4 B13905082 (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B13905082
M. Wt: 294.35 g/mol
InChI Key: SPTUFUJTPCKAMW-NWDGAFQWSA-N
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Description

(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a dimethylbutanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of peptide bonds, and deprotection. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) for the amino group and benzyl for the hydroxy group. The peptide bond formation can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the dimethylbutanoyl moiety can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biotechnological products

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The hydroxyphenyl group may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucine: (2S,3S)-2-Amino-3-methylpentanoic acid

    L-Valine: (2S)-2-Amino-3-methylbutanoic acid

    L-Leucine: (2S)-2-Amino-4-methylpentanoic acid

Uniqueness

(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a hydroxyphenyl group allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)12(16)13(19)17-11(14(20)21)8-9-4-6-10(18)7-5-9/h4-7,11-12,18H,8,16H2,1-3H3,(H,17,19)(H,20,21)/t11-,12+/m0/s1

InChI Key

SPTUFUJTPCKAMW-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

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